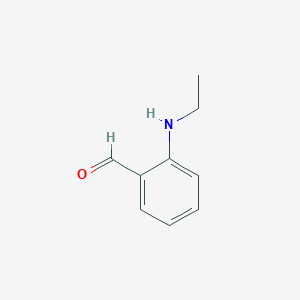

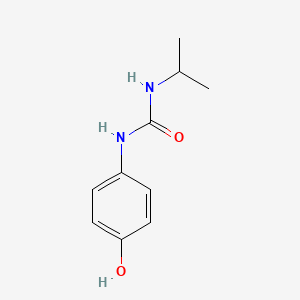

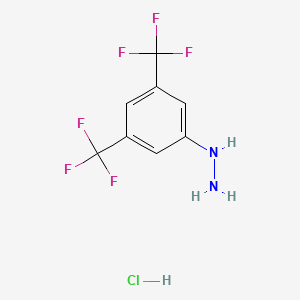

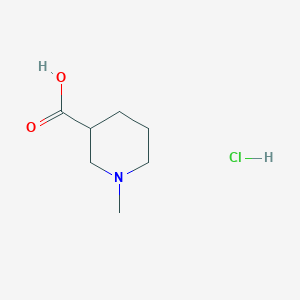

![molecular formula C7H9N3O B1338610 5,6,7,8-四氢吡啶并[4,3-c]哒嗪-3(2H)-酮 CAS No. 39716-50-2](/img/structure/B1338610.png)

5,6,7,8-四氢吡啶并[4,3-c]哒嗪-3(2H)-酮

描述

The compound 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a versatile scaffold in medicinal chemistry, with various derivatives showing a range of biological activities. For instance, derivatives of this compound have been reported to exhibit cardiotonic properties, inhibit platelet aggregation, lower blood pressure, and possess anti-inflammatory activity . The molecular structure of these compounds is crucial for their biological activity, as small changes can significantly affect their potency and efficacy.

Synthesis Analysis

The synthesis of derivatives of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. For example, a lead-oriented scaffold with two diversity points was developed through a five-step process starting from 4-piperidone derivatives, yielding the target compounds in moderate overall yields . The key step often includes a one-pot solvent-free reaction, which is advantageous for the synthesis of such heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a dihydropyridazinone ring, which can influence the biological activity. X-ray crystallography has been used to map the three-dimensional structure of related compounds, revealing that the dihydropyridazinone ring can maintain a high degree of coplanarity with adjacent rings, which is important for biological activity . Substituents on the dihydropyridazinone ring, such as methyl groups, can cause minor perturbations in the molecular topology, affecting the potency of the compounds .

Chemical Reactions Analysis

The chemical reactivity of the pyridazin-3-ones is influenced by their electronic structure. Electrochemical reduction studies have shown that the first reduction typically occurs at the 4,5-double bond of the pyridazin-3-ones, leading to tetrahydro derivatives under certain conditions . Hydrazinolysis of related compounds can yield various derivatives, demonstrating the chemical versatility of the pyridazinone scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their thermal stability and electronic structure, are important for their practical application. Thermal analysis has shown that some derivatives are thermostable up to their melting points . Computational studies, including density functional theory (DFT), have been employed to predict the molecular geometry, vibrational frequencies, and electronic properties, which are in good agreement with experimental data . These studies are essential for understanding the structure-activity relationships and optimizing the biological properties of these compounds.

科学研究应用

支架开发

5,6,7,8-四氢吡啶并[4,3-c]哒嗪-3(2H)-酮已被探索为药物发现中具有两个多样性点的先导支架。Borisov 等人(2013 年)开发了一种制备该化合物衍生物的方法,强调了其作为药物化学通用支架的潜力 (Borisov 等人,2013)。

抗高血压潜力

Schenker 和 Salzmann(1979 年)的一项研究重点介绍了包括 1-苯甲酰-3-肼基-5,6,7,8-四氢吡啶-[4,3-c]哒嗪在内的几种 3-肼基哒嗪的抗高血压活性,强调了其在高血压管理中的临床应用潜力 (Schenker 和 Salzmann,1979)。

化学合成

Muylaert 等人(2014 年)描述了密切相关的化合物 7-芳基-7,8-二氢吡啶并[4,3-c]哒嗪-5(6H)-酮的新型合成方法。该合成方法开辟了在药物化学中探索该支架的可能性 (Muylaert 等人,2014)。

组胺受体拮抗剂

Tao 等人(2011 年)合成了新型 4,5-稠合哒嗪酮作为组胺 H₃ 受体拮抗剂。其中,5,6,7,8-四氢-2H-酞嗪-1-酮的衍生物在功能分析中显示出高亲和力和效力 (Tao 等人,2011)。

血管扩张药药代动力学

Reece、Cozamanis 和 Zacest(1984 年)研究了恩达拉嗪(一种与 5,6,7,8-四氢吡啶并[4,3-c]哒嗪在结构上相关的血管扩张药)的药代动力学,突出了其在高血压管理中的有效性 (Reece、Cozamanis 和 Zacest,1984)。

血小板聚集抑制剂

Estevez、Raviña 和 Sotelo(1998 年)报道了 6-芳基-5-氨基-3(2H)-哒嗪酮的合成,该化合物显示出作为血小板聚集抑制剂的潜力。这些衍生物包括与 5,6,7,8-四氢吡啶并[4,3-c]哒嗪核相关的化合物 (Estevez、Raviña 和 Sotelo,1998)。

属性

IUPAC Name |

5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c11-7-3-5-4-8-2-1-6(5)9-10-7/h3,8H,1-2,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIDPTXDTHOYRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=O)NN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。